molecular formula C16H17F3N2O3 B2991237 1-Phenyl-4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034339-16-5

1-Phenyl-4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2991237
CAS RN: 2034339-16-5
M. Wt: 342.318
InChI Key: FNIIYXTXQPXFGZ-UHFFFAOYSA-N
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Description

“1-Phenyl-4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)pyrrolidin-2-one” is a complex organic compound. It is related to the class of azetidin-2-one derivatives, which have been identified as having immunostimulating, antimicrobial, and antioxidant activity .


Synthesis Analysis

The synthesis of related azetidin-2-one derivatives involves several steps. First, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Finally, using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, the final azetidin-2-one derivatives are prepared .

Scientific Research Applications

Synthesis and Functionalization of Pyrrolidines

The research conducted by François Durrat et al. (2008) outlines a method for the ring expansion of 2-(α-hydroxyalkyl)azetidines to create functionalized pyrrolidines. This process involves the use of thionyl chloride or methanesulfonyl chloride, leading to stereospecific rearrangement into 3-(chloro- or methanesulfonyloxy)pyrrolidines. Such transformations are significant for incorporating various functional groups into pyrrolidine rings, thereby enhancing their utility in medicinal chemistry and drug design (Durrat et al., 2008).

Azetidine and Pyrrolidine as nAChR Ligands

Research by R. Elliott et al. (1996) delves into the exploration of 2-(aryloxymethyl) azetidine and pyrrolidine derivatives as novel nicotinic acetylcholine receptor (nAChR) ligands. These compounds were synthesized to investigate the effects of substituting the 3-pyridyl moiety with substituted phenyl groups, aiming to understand their affinity towards nAChR, which is crucial for developing therapies targeting neurological disorders (Elliott et al., 1996).

Role in Medicinal Chemistry

F. Meyer (2016) provides an overview of recent advances in the synthetic chemistry of fluorinated aziridines, azetidines, and pyrrolidines, emphasizing their significance as building blocks for complex structures and active parts in medicinal chemistry-oriented compounds. The inclusion of trifluoromethyl groups in nitrogen heterocycles is highlighted for its potential in enhancing the biological activity of pharmaceuticals (Meyer, 2016).

properties

IUPAC Name

1-phenyl-4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3/c17-16(18,19)10-24-13-8-20(9-13)15(23)11-6-14(22)21(7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIIYXTXQPXFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N3CC(C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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